
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
カタログ番号 B2508661
CAS番号:
865655-13-6
分子量: 514.538
InChIキー: UNWCYWRBSBSXGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Pharmacological Activities
- This compound is part of a broader category of quinazolinone derivatives, which have been synthesized and studied for various pharmacological activities. For instance, a study by (Bhati, 2013) described the synthesis of similar compounds with significant anti-inflammatory activity.
- Another study focused on the synthesis of novel derivatives for potential anticonvulsant activity. (El Kayal et al., 2019) developed a series of compounds, including one with a proposed mechanism of action related to the inhibition of carbonic anhydrase II.
Antimicrobial and Antioxidant Properties
- Compounds within this category have also been evaluated for their antimicrobial properties. For instance, (Yurttaş et al., 2020) synthesized triazole derivatives bearing a quinoline ring, which exhibited notable antimicrobial activity.
- Additionally, (Chkirate et al., 2019) explored pyrazole-acetamide derivatives, demonstrating significant antioxidant activity in vitro.
Structural and Spectroscopic Studies
- The structural aspects of similar compounds have been of interest in scientific research. For example, (Singh & Baruah, 2008) investigated the solvation effects on reaction paths and gel formation in imide derivatives.
- In another study, (Durgadas et al., 2013) synthesized a related compound and characterized its structure through various spectroscopic methods.
Application in Imaging
- A unique application was found in the field of imaging. (Wang et al., 2014) synthesized a compound for potential use in PET imaging to study EGFR, HER2, and HER3 signaling in cancer research.
特性
CAS番号 |
865655-13-6 |
|---|---|
製品名 |
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
分子式 |
C28H26N4O6 |
分子量 |
514.538 |
IUPAC名 |
2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H26N4O6/c33-26(29-17-23-7-4-14-38-23)16-19-10-12-21(13-11-19)31-27(34)24-8-1-2-9-25(24)30(28(31)35)18-20-5-3-6-22(15-20)32(36)37/h1-3,5-6,8-13,15,23H,4,7,14,16-18H2,(H,29,33) |
InChIキー |
UNWCYWRBSBSXGG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



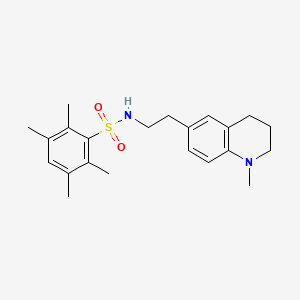
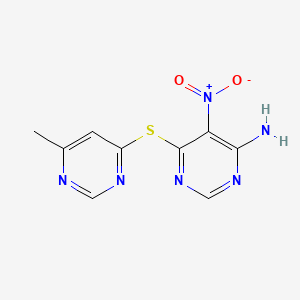
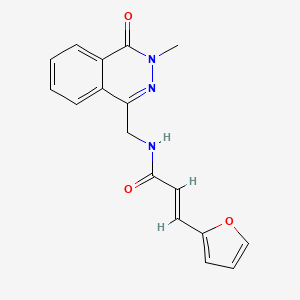
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
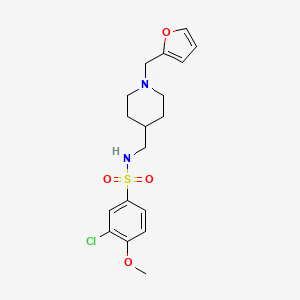
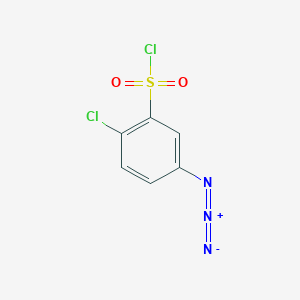
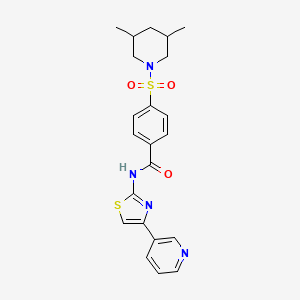
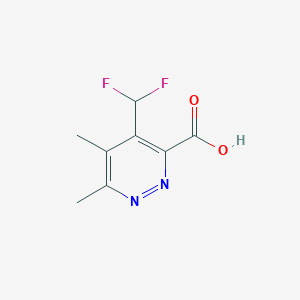
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
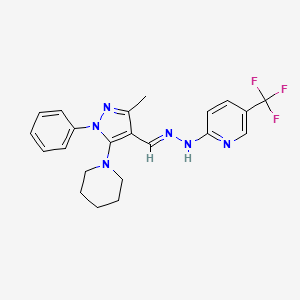
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)
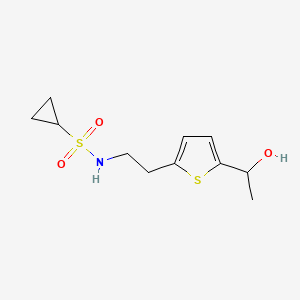
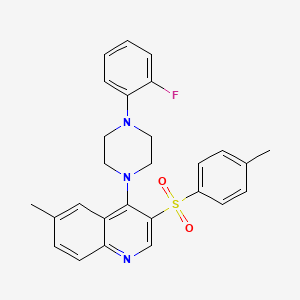
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)